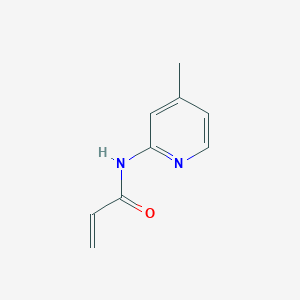
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a compound that features an indole moiety linked to a piperazine ring via a methylene bridge, with an acetic acid group attached to the piperazine. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired intermediate.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
化学反応の分析
Types of Reactions
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Chloroacetic acid, sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted acetic acid derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides: Compounds with similar indole and acetic acid moieties.
Uniqueness
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is unique due to its combination of the indole and piperazine rings, which may confer distinct biological activities and pharmacological properties .
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
2-[3-(1H-indol-3-ylmethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H19N3O2/c19-15(20)10-18-6-5-16-12(9-18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,16-17H,5-7,9-10H2,(H,19,20) |
InChIキー |
DTPZDGHVXYAXCJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)




![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)




